6-Isocyanatohexanoic acid

Description

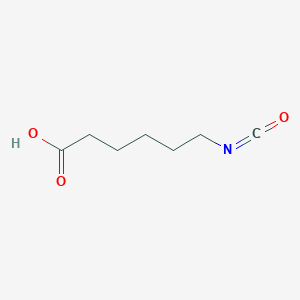

6-Isocyanatohexanoic acid (CAS: 44996-52-3) is a carboxylic acid derivative containing a reactive isocyanate (-NCO) group at the terminal position of a six-carbon chain. Its molecular formula is C₇H₁₁NO₃, with a molecular weight of 157.17 g/mol . The isocyanate group confers high reactivity toward nucleophiles (e.g., amines, alcohols), making it valuable in polymer synthesis and pharmaceutical intermediate production. For example, it is identified as a process-related impurity in Pregabalin manufacturing .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

6-isocyanatohexanoic acid |

InChI |

InChI=1S/C7H11NO3/c9-6-8-5-3-1-2-4-7(10)11/h1-5H2,(H,10,11) |

InChI Key |

VEMIDQSYLDOEJC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CCN=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Isocyanatohexanoic acid can be synthesized through the reaction of hexanoic acid with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:

Formation of Hexanoyl Chloride: Hexanoic acid reacts with phosgene to form hexanoyl chloride.

Formation of this compound: Hexanoyl chloride then reacts with ammonia to form this compound.

The reaction conditions typically involve maintaining a low temperature to control the reactivity of phosgene and ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the use of continuous flow reactors to handle the highly reactive intermediates safely. The reaction is carefully monitored to maintain optimal conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Isocyanatohexanoic acid undergoes various chemical reactions, including:

Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions

Alcohols: React with this compound to form urethanes under mild conditions.

Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.

Water: Reacts with the isocyanate group to form carbamic acid, which can further decompose to form carbon dioxide and an amine.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Carbamic Acids: Formed from the reaction with water, which can further decompose.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "6-Isocyanatohexanoic acid" are not available within the provided search results, the following information can be gathered regarding related compounds and applications:

Scientific Research Applications

- Use in Polymeric Materials: Chemical modification of synthetic polymeric materials can be achieved using amino acids, potentially including derivatives of isocyanatohexanoic acid. This modification can impart special properties to the materials, such as enhanced stability to chemical reagents and physical factors, as well as the ability to be resorbed in functioning tissues of the organism .

- Applications in Medicine: Modified polymers may find use in medicine, for example, films or fibers from polymers containing acid groups (such as poly-L-glutamic acid) modified with di-isocyanates become semipermeable and water-resistant, making them useful in dialysis or surgery .

- Surgical Sutures: Threads for surgical sutures can be obtained from readily hydrolysable fibre- and film-forming polymers based on amino-acids and hydroxy-acids .

- Drug Delivery Systems: Self-assembled monolayers can be used to deliver drugs from implants, which may involve compounds like this compound .

- Antistatic Agents: Derivatives of amino-acids may serve as antistatic agents for various synthetic polymers like polyamide, polyester, polyacrylonitrile, poly(vinyl chloride), and polyalkene . For example, the product of the condensation of dodecyl-leucine with oxiran proved to be an excellent antistatic agent for polyethylene .

- Polyurethanes: Diamino-acids like lysine and ornithine can be used as raw materials for polyamides or the di-isocyanates employed in the manufacture of polyurethanes, which are widely used for adhesives, foam plastics, protective coatings, and artificial leather .

Mechanism of Action

The mechanism of action of 6-isocyanatohexanoic acid primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in various applications, such as the formation of polyurethanes, where the isocyanate group reacts with polyols to form a polymer network.

Comparison with Similar Compounds

7-Isocyanatoheptanoic Acid

- CAS : 70767-77-0

- Formula: C₈H₁₃NO₃

- Molecular Weight : 171.19 g/mol

- Key Differences: Contains a seven-carbon chain, increasing hydrophobicity compared to 6-isocyanatohexanoic acid. The extended chain may reduce solubility in polar solvents but enhance compatibility with lipid-based systems.

- Applications : Similar use as a reactive intermediate in peptide coupling or polymer crosslinking .

Ethyl 6-Isocyanatohexanoate

Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)

- CAS : 822-06-0

- Formula : C₆H₁₂N₂O₂

- Molecular Weight : 168.18 g/mol

- Key Differences: Two isocyanate groups enable crosslinking in polyurethane production. Higher reactivity and toxicity compared to mono-isocyanates like this compound .

- Applications : Industrial-scale polymer synthesis (e.g., adhesives, coatings) .

6-Aminohexanoic Acid

- Formula: C₆H₁₃NO₂

- Molecular Weight : 131.17 g/mol

- Key Differences: Amino (-NH₂) group replaces isocyanate, enabling participation in peptide bonds. Precursor for synthesizing 6-azidohexanoic acid (via diazotransfer reactions) .

- Applications : Used in biodegradable polymers (e.g., nylon-6) and drug delivery systems .

6-Hydroxyhexanoic Acid

- CAS : 1191-25-9

- Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- Key Differences :

- Applications: Production of polyhydroxyalkanoates (PHAs) for medical implants .

2-Oxo-6-Phenoxyhexanoic Acid

- CAS : 30952-42-2

- Formula : C₁₂H₁₄O₅

- Molecular Weight : 238.24 g/mol

- Key Differences: Ketone and phenoxy groups introduce aromaticity and planar rigidity. Reduced nucleophilic reactivity compared to isocyanates.

- Applications: Potential use in specialty polymers or bioactive molecule synthesis .

Comparative Data Table

Biological Activity

6-Isocyanatohexanoic acid, also known as hexanoic acid isocyanate, is a compound of interest in various biological and chemical research fields. Its unique structure allows it to participate in different biochemical interactions, which can have significant implications for its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 143.19 g/mol

- CAS Number : 60-32-2

The isocyanate functional group (-N=C=O) is known for its reactivity, particularly with nucleophiles, which can lead to various biological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Protein Modification : The isocyanate group can react with amino groups in proteins, leading to modifications that may alter protein function. This property is significant in the context of enzyme inhibition and modulation of signaling pathways.

- Antifibrinolytic Activity : Similar compounds have been noted for their ability to inhibit fibrinolysis by acting on plasminogen activators. This suggests a potential role in managing conditions associated with excessive bleeding or clotting disorders .

- Antimicrobial Properties : Preliminary studies indicate that isocyanates may exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting essential enzymatic pathways within pathogens.

Table 1: Summary of Biological Activities

Case Study: Antifibrinolytic Effects

A study investigating the antifibrinolytic properties of various isocyanates found that this compound effectively inhibited plasminogen activators in vitro. This suggests a potential therapeutic application in surgical settings where excessive bleeding is a concern .

Case Study: Antimicrobial Activity

Research conducted on the antimicrobial properties of isocyanates indicated that this compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was primarily attributed to the disruption of bacterial cell wall integrity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Isocyanatohexanoic acid, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves introducing an isocyanate group into a hexanoic acid backbone. Common methods include nucleophilic substitution of halogenated precursors with cyanate ions or coupling reactions using carbodiimide-mediated activation. Reaction efficiency depends on solvent polarity (e.g., anhydrous dichloromethane minimizes side reactions), temperature control (20–40°C to prevent thermal degradation), and stoichiometric ratios of reagents. Detailed protocols for reproducibility should follow guidelines for experimental sections in peer-reviewed journals, including characterization data for intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- FT-IR : Confirms the isocyanate group (NCO stretch at ~2250–2270 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹).

- NMR : ¹H NMR identifies alkyl chain protons (δ 1.2–1.6 ppm) and the isocyanate-linked carbon (δ 120–130 ppm in ¹³C NMR).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 158) validate molecular weight.

Data interpretation requires comparison with reference spectra and validation via purity assays (e.g., HPLC). Document analytical parameters (e.g., solvent, instrument resolution) to ensure reproducibility .

Q. How should researchers handle the compound’s moisture sensitivity during storage and experimentation?

- Methodological Answer : Store under inert gas (argon/nitrogen) in airtight containers with desiccants. During experiments, use anhydrous solvents (e.g., THF, DMF) and moisture-free glassware. Monitor reactions via in situ IR to detect premature hydrolysis (broad O-H stretches indicating urea formation). Protocols for safe handling and storage align with guidelines for reactive isocyanates .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound with nucleophiles under varying conditions?

- Methodological Answer :

- Controlled Variables : pH (acidic vs. basic conditions), solvent polarity, and nucleophile strength (e.g., amines vs. alcohols).

- Kinetic Studies : Use stopped-flow spectroscopy or calorimetry to measure reaction rates.

- Computational Modeling : Employ DFT calculations to predict transition states and regioselectivity.

Document methodologies in alignment with standards for theoretical and experimental reproducibility .

Q. What methodologies address discrepancies in spectroscopic data when identifying byproducts in this compound synthesis?

- Methodological Answer :

- Cross-Validation : Combine LC-MS and 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals.

- Isolation and Characterization : Fractionate reaction mixtures via column chromatography; characterize isolated byproducts.

- Literature Benchmarking : Compare observed byproducts with reported side reactions (e.g., trimerization of isocyanate groups).

Transparent reporting of unresolved discrepancies is critical for peer review .

Q. How should researchers optimize reaction yields while minimizing hazardous intermediates?

- Methodological Answer :

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with ionic liquids or scCO₂.

- Catalytic Systems : Use organocatalysts (e.g., DMAP) to reduce stoichiometric reagent waste.

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR for real-time optimization.

Detailed hazard assessments and waste management protocols must accompany experimental designs .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing kinetic data in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit time-course data to rate equations (e.g., pseudo-first-order kinetics).

- Error Analysis : Report standard deviations from triplicate trials and instrument uncertainties (e.g., ±0.5% for HPLC peak areas).

- Software Tools : Use OriginLab or Python’s SciPy for curve fitting.

Raw datasets and code should be archived as supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.